5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents could potentially influence their action and efficacy .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazole derivatives have been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole precursors. One common synthetic route involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in the presence of a base such as sodium hydroxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms in the rings. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
5-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds also contain the thiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiadiazole derivatives: Compounds with the thiadiazole ring are known for their diverse biological activities and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in the combination of both thiazole and thiadiazole rings, which imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings.
Properties
IUPAC Name |
5-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S3/c7-4-9-1-3(13-4)2-12-6-11-10-5(8)14-6/h1H,2H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGHDAKVZGHZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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